Bis(ethyl acetoacetato)(2,4-pentanedionato)aluminium Bis(ethyl acetoacetato)(2,4-pentanedionato)aluminium
Brand Name: Vulcanchem
CAS No.: 19443-16-4
VCID: VC0099550
InChI: InChI=1S/2C6H10O3.C5H8O2.Al/c2*1-3-9-6(8)4-5(2)7;1-4(6)3-5(2)7;/h2*4,7H,3H2,1-2H3;3,6H,1-2H3;/q;;;+3/p-3/b2*5-4-;4-3-;
SMILES: CCOC(=O)C=C(C)O[Al](OC(=CC(=O)C)C)OC(=CC(=O)OCC)C
Molecular Formula: C17H25AlO8
Molecular Weight: 384.36

Bis(ethyl acetoacetato)(2,4-pentanedionato)aluminium

CAS No.: 19443-16-4

Cat. No.: VC0099550

Molecular Formula: C17H25AlO8

Molecular Weight: 384.36

* For research use only. Not for human or veterinary use.

Bis(ethyl acetoacetato)(2,4-pentanedionato)aluminium - 19443-16-4

Specification

CAS No. 19443-16-4
Molecular Formula C17H25AlO8
Molecular Weight 384.36
IUPAC Name ethyl (Z)-3-[[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]oxy-[(Z)-4-oxopent-2-en-2-yl]oxyalumanyl]oxybut-2-enoate
Standard InChI InChI=1S/2C6H10O3.C5H8O2.Al/c2*1-3-9-6(8)4-5(2)7;1-4(6)3-5(2)7;/h2*4,7H,3H2,1-2H3;3,6H,1-2H3;/q;;;+3/p-3/b2*5-4-;4-3-;
SMILES CCOC(=O)C=C(C)O[Al](OC(=CC(=O)C)C)OC(=CC(=O)OCC)C

Introduction

PropertyValueSource
Molecular FormulaC₁₇H₂₅AlO₈
Molecular Weight384.36 g/mol
Density1.13 g/cm³
Flash Point82°C
CAS Number19443-16-4

Synthesis and Preparation Methods

The synthesis of bis(ethyl acetoacetato)(2,4-pentanedionato)aluminium typically involves the reaction of aluminium precursors (e.g., aluminium isopropoxide) with ethyl acetoacetate and 2,4-pentanedione under controlled conditions.

Laboratory Synthesis

In a prototypical reaction, aluminium isopropoxide reacts with ethyl acetoacetate and 2,4-pentanedione in a solvent such as 2-propanol. The process involves:

  • Coordination: Aluminium binds to the keto-enol tautomers of the ligands, forming a stable chelate.

  • Purification: The product is isolated through recrystallization or distillation to achieve high purity .

Industrial Production

Industrial-scale synthesis employs batch reactors where reactants are mixed under controlled temperature and pH. Post-reaction, the compound is purified using techniques such as filtration or chromatography. Commercial formulations often provide the compound as a 76% solution in 2-propanol, with aluminium content ranging from 5.20–5.60% .

Synthesis ParameterLaboratory ConditionsIndustrial Conditions
ReactantsAl isopropoxide, ethyl acetoacetate, 2,4-pentanedioneSame as laboratory
Solvent2-propanol, tolueneIndustrial-grade solvents
PurificationRecrystallization, distillationFiltration, chromatography
Yield~70–80%Optimized for cost efficiency

Chemical Properties and Reactivity

Bis(ethyl acetoacetato)(2,4-pentanedionato)aluminium exhibits reactivity typical of organometallic complexes, including oxidation, reduction, and ligand substitution.

Solubility and Stability

The compound is soluble in non-polar solvents (e.g., n-hexane, ethyl acetate) but insoluble in water, limiting its use in aqueous environments . Its stability under ambient conditions is attributed to the chelate effect, which reduces the likelihood of ligand dissociation.

Reactivity Overview

  • Oxidation: Reacts with strong oxidizing agents (e.g., hydrogen peroxide) to form aluminium oxide and organic by-products.

  • Reduction: Reduced by agents like lithium aluminium hydride to yield aluminium metal.

  • Ligand Substitution: The ethyl acetoacetate ligands can be replaced by other bidentate ligands (e.g., acetylacetonate) under acidic or basic conditions .

Reaction TypeReagentsProducts
OxidationH₂O₂, O₂Al₂O₃, CO₂
ReductionLiAlH₄, NaBH₄Al metal, reduced organics
Ligand SubstitutionAcetylacetonate, pH controlNew organometallic complexes

Applications in Research and Industry

Catalytic and Synthetic Roles

The compound serves as a catalyst in organic synthesis, particularly for reactions requiring mild Lewis acid activity. For example:

  • Esterification: Facilitates the formation of esters from ketones and alcohols.

  • Polymerization: Used in the production of polyesters or polyamides .

Materials Science

In materials science, it is employed in:

  • Thin Film Deposition: As a precursor for aluminium oxide coatings in electronics.

  • Ceramic Processing: To improve thermal stability in ceramic composites .

HazardDescriptionGHS Classification
Eye IrritationCauses serious eye irritationH319
FlammabilityCombustible liquid (flash pt: 82°C)H227

Precautionary Measures

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to prevent skin/eye contact .

  • Storage: Keep in a cool, dry, well-ventilated area away from heat sources and incompatible materials (e.g., strong oxidizers) .

Comparative Analysis with Related Compounds

Aluminium Tris(acetylacetonate)

PropertyBis(ethyl acetoacetato)(2,4-pentanedionato)aluminiumAluminium Tris(acetylacetonate)
Ligands2 Ethyl acetoacetate, 1 2,4-pentanedione3 Acetylacetonate ligands
SolubilityOrganic solventsOrganic solvents
ReactivityMore prone to substitution due to mixed ligandsStable coordination

Aluminium Di(isopropoxide)acetoacetic Ester Chelate

The latter has similar aluminium coordination but differs in ester ligands, leading to distinct solubility and reactivity profiles .

Research Findings and Data

Recent Studies

A 2023 study highlighted the compound’s role in synthesizing aluminium-containing nanoparticles for catalytic applications. Another investigation explored its coordination dynamics in solution, noting equilibria between different ligand arrangements .

Data Tables

ParameterValueImplication
Al Content (2-propanol solution)5.20–5.60%Standardized for industrial use
Solubility in TolueneHighFacilitates dissolution in non-polar media

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